molecular formula C9H8F3NO2 B2503950 2-(Oxetan-3-yloxy)-4-(trifluoromethyl)pyridine CAS No. 2197828-19-4

2-(Oxetan-3-yloxy)-4-(trifluoromethyl)pyridine

Cat. No. B2503950
CAS RN: 2197828-19-4
M. Wt: 219.163
InChI Key: WZXHBTHRTYWWIO-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)-4-(trifluoromethyl)pyridine is a compound that is likely to be of interest due to the presence of a trifluoromethyl group attached to a pyridine ring. This structural motif is common in pharmaceuticals and agrochemicals because of the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability. Although the specific compound is not directly mentioned in the provided papers, the related chemistry and structural motifs can be inferred from the research on similar compounds.

Synthesis Analysis

The synthesis of related trifluoromethyl pyridines has been explored in the literature. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been synthesized from the sodium salt of 2-pyridinol and trifluoromethylsulfonyl chloride in dioxane . This compound has been used to intermolecularly dehydrate carboxylic acids and aromatic hydrocarbons to yield benzophenones, which suggests that similar methodologies could potentially be applied to synthesize the oxetane-substituted pyridine derivative.

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, the structural analysis of related compounds can offer insights. For example, the crystal structure of a complex pyridine derivative has been determined using X-ray crystallography, revealing that the pyridine ring can be almost coplanar with adjacent heterocyclic rings . This information could be relevant when considering the molecular geometry and potential reactivity of the oxetane-substituted pyridine.

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted pyridines has been studied, particularly in the context of cycloaddition reactions. New 4-trifluoromethyl-1,3-oxazin-6-ones have been shown to undergo Diels-Alder reactions to form 2-trifluoromethyl pyridines . These findings suggest that the trifluoromethyl group on a pyridine ring can participate in cycloaddition reactions, which may be relevant for the synthesis and further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be hypothesized based on the properties of similar compounds. The trifluoromethyl group is known to increase the lipophilicity of molecules, which could affect the solubility and permeability of the compound . Additionally, the presence of an oxetane ring could influence the compound's reactivity, given that oxetanes are known to be strained and reactive. However, specific data on the physical and chemical properties of the compound would require empirical study.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

Research has highlighted the significance of pyridine derivatives in the development of complex chemical structures due to their versatile chemical properties. For instance, Boča et al. (2011) review the chemistry and properties of pyridine and benzimidazole compounds, emphasizing their diverse applications in creating complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011). Similarly, studies on pyranopyrimidine scaffolds, as reviewed by Parmar et al. (2023), reveal their applicability in medicinal and pharmaceutical industries, showcasing the synthesis pathways and the role of hybrid catalysts in developing these structures (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, pyridine and oxadiazole derivatives demonstrate significant therapeutic potential. Verma et al. (2019) provide a comprehensive review of 1,3,4-oxadiazole derivatives, highlighting their binding efficiency with various enzymes and receptors due to their structural features, which render them promising for treating a range of diseases (Verma et al., 2019). Furthermore, the review by Li Petri et al. (2021) on pyrrolidine-based compounds underscores their utility in drug discovery due to their structural versatility and target selectivity, pointing towards the saturated scaffold's significant role in medicinal chemistry (Li Petri et al., 2021).

Environmental Science and Sustainability

In environmental science, the focus has been on understanding the impact of polyfluoroalkyl chemicals, with studies like those by Liu and Mejia Avendaño (2013) reviewing microbial degradation pathways of these substances. This research is critical for assessing the environmental fate and potential health risks associated with these chemicals, emphasizing the need for sustainable alternatives and effective degradation strategies (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

2-(oxetan-3-yloxy)-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-13-8(3-6)15-7-4-14-5-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXHBTHRTYWWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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